Product packaging for 1-(3-(4-Bromophenoxy)propyl)pyrrolidine(Cat. No.:CAS No. 92104-90-0)

1-(3-(4-Bromophenoxy)propyl)pyrrolidine

Cat. No.: B1299244
CAS No.: 92104-90-0
M. Wt: 284.19 g/mol
InChI Key: SSMYHVJPDRAFFF-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. This molecule features a pyrrolidine group linked by a propyl chain to a 4-bromophenoxy moiety, a structure that serves as a versatile building block for constructing more complex molecules . The bromine atom on the phenyl ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental methods in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds. Researchers may utilize this compound in the synthesis of potential pharmacologically active molecules, given that pyrrolidine derivatives are common scaffolds in drug discovery . Similarly, the propyl spacer is a common feature used to tether functional groups and can influence the compound's conformational flexibility and binding properties in target interactions. This product is intended for research applications as a chemical intermediate or a standard in analytical studies. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO B1299244 1-(3-(4-Bromophenoxy)propyl)pyrrolidine CAS No. 92104-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYHVJPDRAFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 4 Bromophenoxy Propyl Pyrrolidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 1-(3-(4-bromophenoxy)propyl)pyrrolidine, the most logical disconnections are at the ether linkage and the bond between the propyl chain and the pyrrolidine (B122466) nitrogen.

The C-O bond of the ether is a prime candidate for disconnection, leading to a phenoxide nucleophile and a propyl electrophile. This disconnection suggests a Williamson ether synthesis as a key forward synthetic step. The second key disconnection is the C-N bond, which points towards an N-alkylation of pyrrolidine.

Based on this analysis, two primary retrosynthetic pathways emerge:

Pathway A: Disconnection of the ether C-O bond leads to 4-bromophenol (B116583) and 1-(3-halopropyl)pyrrolidine as the key synthons.

Pathway B: Initial disconnection of the C-N bond suggests pyrrolidine and a 3-(4-bromophenoxy)propyl halide as the precursors.

Pathway A is generally more convergent and utilizes more readily available starting materials, making it the more common and strategically sound approach.

Key Synthetic Pathways for this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Starting Material Selection and Derivatization

The synthesis commences with the selection of appropriate starting materials. The two key fragments are the 4-bromophenoxy moiety and the 1-(3-propyl)pyrrolidine unit.

Phenolic Component: 4-Bromophenol is the logical and commercially available starting material for introducing the bromophenoxy group.

Pyrrolidine-Propyl Component: The propylpyrrolidine portion is typically introduced as 1-(3-halopropyl)pyrrolidine, with the chloride (1-(3-chloropropyl)pyrrolidine) or bromide (1-(3-bromopropyl)pyrrolidine) being the most common choices. These can be prepared from the reaction of pyrrolidine with 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, respectively.

The table below summarizes the key starting materials and their roles in the synthesis.

Starting MaterialRole
4-BromophenolSource of the 4-bromophenoxy moiety
1-(3-Chloropropyl)pyrrolidineElectrophilic propylpyrrolidine synthon
or 1-(3-Bromopropyl)pyrrolidine
PyrrolidineNucleophile for precursor synthesis
1-Bromo-3-chloropropaneElectrophile for precursor synthesis

Reaction Conditions and Optimization

The success of the Williamson ether synthesis hinges on the appropriate choice of reaction conditions. A crucial first step is the deprotonation of the weakly acidic 4-bromophenol to generate the more nucleophilic phenoxide.

Base: A variety of bases can be employed, with common choices including sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), or acetone (B3395972) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction is often heated to increase the rate of reaction, with temperatures typically ranging from room temperature to the reflux temperature of the solvent.

Optimization of these parameters is key to achieving high yields and minimizing side reactions. For instance, the choice of base and solvent can be tailored to the specific halide used on the propylpyrrolidine chain.

Nucleophilic Substitution Reactions in Core Construction

The core of the synthesis is the SN2 reaction between the 4-bromophenoxide and 1-(3-halopropyl)pyrrolidine. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the propyl chain that is bonded to the halogen, displacing the halide and forming the desired ether linkage.

The general reaction scheme is as follows:

Deprotonation: 4-Bromophenol is treated with a base to form the 4-bromophenoxide ion.

Nucleophilic Attack: The 4-bromophenoxide ion attacks 1-(3-halopropyl)pyrrolidine, leading to the formation of this compound and a halide salt as a byproduct.

The table below outlines typical reaction conditions for this transformation.

ParameterConditions
Reactants 4-Bromophenol, 1-(3-chloropropyl)pyrrolidine
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Temperature 60-100 °C
Reaction Time 4-24 hours

Synthesis of Structurally Related Pyrrolidine Derivatives and Analogues

The synthetic methodology described above is versatile and can be readily adapted to produce a wide range of structurally related pyrrolidine derivatives and analogues.

Modifications on the 4-Bromophenoxy Moiety

Modifications to the 4-bromophenoxy group can be achieved by starting with different substituted phenols. The bromine atom itself serves as a useful synthetic handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents at the 4-position of the phenoxy ring.

For example, a variety of substituted phenols can be used in place of 4-bromophenol to generate a library of analogues with different electronic and steric properties.

The following table provides examples of how different starting phenols can be used to create analogues of the target compound.

Starting PhenolResulting Analogue Moiety
4-Chlorophenol4-Chlorophenoxy
4-Fluorophenol4-Fluorophenoxy
4-Methoxyphenol4-Methoxyphenoxy
4-Nitrophenol4-Nitrophenoxy
4-Cyanophenol4-Cyanophenoxy

By employing these synthetic strategies, a diverse array of 1-(3-(phenoxy)propyl)pyrrolidine analogues can be efficiently prepared, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Variations of the Propyl Linker Chain

The three-carbon propyl linker is a crucial element influencing the spatial orientation and flexibility of the molecule. Synthetic strategies are often designed to allow for modifications in the linker's length, rigidity, and substitution pattern.

Chain Length Modification: The most straightforward variation involves changing the length of the alkyl chain. This is typically achieved by using homologous α,ω-dihaloalkanes in the initial steps of the synthesis. For instance, extending the linker to a butyl or pentyl chain can be accomplished by reacting pyrrolidine with the corresponding 1,4-dibromobutane (B41627) or 1,5-dibromopentane, followed by etherification with 4-bromophenol. Conversely, shortening the linker to an ethyl group would involve starting with 1,2-dibromoethane. The choice of dihaloalkane dictates the final distance between the pyrrolidine nitrogen and the phenoxy oxygen.

Introduction of Rigidity and Unsaturation: To reduce the conformational flexibility of the linker, unsaturated moieties such as double or triple bonds can be incorporated. For example, starting with cis- or trans-1,4-dihalo-2-butene allows for the synthesis of analogues with a rigid olefinic bond within the linker. Similarly, propargyl halides can be used to introduce an alkyne functionality. These modifications can significantly impact the molecule's ability to adopt a specific conformation for biological interactions. nih.gov

Substitution on the Linker: The introduction of substituents, such as methyl groups or hydroxyl groups, along the propyl chain can create chiral centers and provide steric bulk, which can influence binding selectivity and metabolic stability. A synthetic approach to such analogues could involve the use of substituted 1,3-dihalopropanes, for example, 1,3-dibromo-2-butanol. The stereochemistry of these substituents can be controlled by using enantiomerically pure starting materials.

The following table summarizes synthetic approaches to vary the linker chain, based on common organic chemistry principles.

Linker VariationSynthetic Precursor ExampleResulting Linker Structure
Chain Extension1,4-Dibromobutane-(CH₂)₄-
Chain Shortening1,2-Dibromoethane-(CH₂)₂-
Rigidity (Alkene)trans-1,4-Dichloro-2-butene-CH₂-CH=CH-CH₂- (trans)
Rigidity (Alkyne)1,4-Dichloro-2-butyne-CH₂-C≡C-CH₂-
Substitution1,3-Dibromo-2-propanol-CH₂-CH(OH)-CH₂-

Diversification of the Pyrrolidine Ring System

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern can be systematically altered to fine-tune the physicochemical and pharmacological properties of the target compound. ekb.eg Synthetic methodologies for diversification can be broadly categorized into two approaches: building the ring from acyclic precursors with the desired substituents already in place, or functionalizing a pre-existing pyrrolidine ring.

One common strategy involves the use of commercially available substituted pyrrolidines, such as proline and its derivatives. For example, (R)-2-methylpyrrolidine can be used as the starting amine to introduce a methyl group at the C-2 position of the pyrrolidine ring, as demonstrated in the synthesis of histamine (B1213489) H3 receptor antagonists. nih.gov Reductive amination of 1,4-dicarbonyl compounds with a primary amine is another versatile method for constructing N-aryl-substituted pyrrolidines, which can then be further modified. nih.gov

The table below illustrates various methods for diversifying the pyrrolidine ring.

Diversification StrategyExample MethodResulting Analogue
Substitution at C-2N-alkylation of (R)-2-methylpyrrolidine1-(3-(4-Bromophenoxy)propyl)-2-methylpyrrolidine
Substitution at C-3Use of 3-hydroxypyrrolidine as starting material1-(3-(4-Bromophenoxy)propyl)pyrrolidin-3-ol
Fused Ring SystemsIntramolecular cycloaddition from a functionalized precursorFused bicyclic pyrrolidine analogues
Introduction of Polar GroupsReaction of a pyrrolidinone precursor with various reagentsPyrrolidine-2-one or Pyrrolidine-2,5-dione analogues researchgate.net

Stereoselective Synthesis of Pyrrolidine Scaffolds

The creation of specific stereoisomers is often critical for biological activity. Stereoselective synthesis of the pyrrolidine ring can be achieved through several well-established methodologies, which can be broadly classified into two groups: using chiral precursors from the chiral pool or employing asymmetric catalytic reactions. mdpi.com

Chiral Pool Synthesis: A widely used approach is to start with readily available, enantiomerically pure precursors such as the amino acids L-proline or L-hydroxyproline. mdpi.com These precursors already contain the desired stereochemistry, which is then carried through the synthetic sequence. For instance, (S)-prolinol, obtained by the reduction of L-proline, can serve as a chiral building block for the synthesis of various substituted pyrrolidines. nih.gov

Asymmetric Catalysis: Catalytic asymmetric reactions offer an efficient way to generate chiral pyrrolidines from achiral starting materials. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing highly substituted pyrrolidine rings with control over multiple stereocenters. acs.orgchemistryviews.org The use of chiral ligands in combination with metal catalysts, such as copper(I) or silver(I), can induce high levels of enantioselectivity in these cycloaddition reactions. acs.orgnih.gov For example, the reaction between an imino ester and an alkene dipolarophile in the presence of a chiral catalyst can yield densely substituted pyrrolidines with up to four stereogenic centers in a highly diastereoselective and enantioselective manner. acs.orgchemistryviews.org

Another approach is the stereoselective reduction of substituted pyrroles. Heterogeneous catalytic hydrogenation of pyrroles containing a chiral auxiliary or a directing group can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity.

The following table provides examples of stereoselective synthetic strategies.

StrategyMethodKey Features
Chiral PoolSynthesis starting from L-proline or 4-hydroxy-L-prolineUtilizes naturally occurring chirality. mdpi.com
Asymmetric [3+2] CycloadditionMetal-catalyzed reaction of azomethine ylides with alkenesCreates multiple stereocenters simultaneously with high enantio- and diastereoselectivity. acs.orgchemistryviews.org
Diastereoselective ReductionCatalytic hydrogenation of a substituted pyrrole (B145914) precursorThe stereochemistry of the final product is directed by existing stereocenters or chiral catalysts.
Intramolecular CyclizationStereoselective cyclization of an acyclic chiral precursorFormation of the ring proceeds with control over the newly formed stereocenters. mdpi.com

Mechanistic Studies of Pyrrolidine Ring Formation and Derivatization

Understanding the reaction mechanisms involved in the formation and derivatization of the pyrrolidine ring is fundamental for controlling the regio- and stereoselectivity of the synthesis. Several key mechanistic pathways are prominent in the construction of this important heterocyclic scaffold.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene or alkyne) is one of the most powerful and versatile methods for constructing the pyrrolidine ring. acs.org This reaction allows for the creation of up to four contiguous stereocenters in a single, atom-economical step. acs.org

Mechanism: Azomethine ylides are typically generated in situ due to their high reactivity. A common method for their generation is the thermal or catalytic ring-opening of aziridines, or the condensation of an α-amino acid or ester with an aldehyde or ketone. acs.org The cycloaddition is a concerted pericyclic reaction that proceeds through a six-electron, Hückel-aromatic-like transition state. The frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile dictate the regioselectivity of the reaction. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. researchgate.net

The stereoselectivity of the reaction is a key feature. The reaction is stereospecific with respect to the dipolarophile, meaning the stereochemistry of the alkene is retained in the product. The diastereoselectivity (e.g., endo vs. exo approach of the dipolarophile) is influenced by steric and electronic factors in the transition state. acs.org In asymmetric versions, chiral auxiliaries or catalysts create a chiral environment that favors one enantiomeric pathway over the other. nih.gov

Cyclocondensation Pathways

Cyclocondensation reactions involve the formation of the pyrrolidine ring through the sequential formation of two bonds, typically involving intramolecular nucleophilic attack. A classic example is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reductive cyclization. mdpi.com

Mechanism: The reaction of a γ-dicarbonyl compound, such as 2,5-hexanedione, with an amine first forms an enamine or imine intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a five-membered cyclic hemiaminal or iminium ion. Subsequent dehydration and reduction (or transfer hydrogenation) yield the saturated pyrrolidine ring. nih.gov This method is particularly useful for the synthesis of N-substituted pyrrolidines. The reaction conditions, including the choice of reducing agent and catalyst, can influence the yield and stereoselectivity of the final product. nih.gov

Another cyclocondensation approach involves the reaction of alkyl dihalides with primary amines, often under microwave irradiation, which proceeds via a double nucleophilic substitution mechanism. organic-chemistry.org

Iodocyclisation of Homoallyl Amines and Isomerization Mechanisms

Iodocyclisation is an electrophile-mediated cyclization that provides a route to functionalized pyrrolidines. It involves the reaction of an unsaturated amine, such as a homoallylic amine, with an iodine source.

Mechanism of Iodocyclisation: The reaction is initiated by the electrophilic attack of an iodonium (B1229267) species (I⁺), generated from I₂ or N-iodosuccinimide (NIS), on the alkene moiety of the homoallyl amine. This forms a cyclic iodonium ion intermediate. The intramolecular nucleophilic attack by the tethered nitrogen atom then opens the iodonium ion ring. This cyclization typically follows a 5-endo-trig pathway, which is generally disfavored by Baldwin's rules but can occur under certain conditions, or a 5-exo-trig pathway depending on the substrate structure, to yield a 3-iodopyrrolidine (B174656) or a 2-(iodomethyl)pyrrolidine (B1503133) derivative, respectively. nih.gov The resulting iodinated pyrrolidine can be a versatile intermediate for further functionalization.

Isomerization Mechanisms: Isomerization can be a competing or subsequent process in pyrrolidine synthesis, influencing the final product distribution and stereochemistry. For example, in some cycloaddition reactions, the initially formed kinetic product can isomerize to a more thermodynamically stable diastereomer under basic or thermal conditions. mdpi.com This isomerization can occur through a ring-opening/ring-closing mechanism, where a bond in the pyrrolidine ring cleaves to form an acyclic intermediate that subsequently re-cyclizes. researchgate.net In other cases, epimerization at a stereocenter adjacent to a carbonyl group can occur via enolate formation. Understanding these isomerization pathways is crucial for controlling the stereochemical outcome of the reaction.

Amide Coupling and Condensation Reactions in Pyrrolidine Analogues

Amide coupling and condensation reactions are fundamental transformations in organic synthesis, crucial for constructing the amide bonds present in a vast array of pharmaceuticals and biologically active molecules. pulsus.com These methods are frequently employed in the synthesis of pyrrolidine analogues where an amide functionality is incorporated into the final structure.

The synthesis of pyrrolidine amide derivatives often involves the reaction of a carboxylic acid with pyrrolidine or a substituted pyrrolidine. nih.gov To facilitate this transformation, which can be energetically unfavorable, coupling reagents are used to activate the carboxylic acid. A common and effective method utilizes carbodiimide (B86325) coupling agents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov

The general mechanism for EDCI-mediated amide coupling proceeds as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and a stable urea (B33335) byproduct (EDU).

This approach was successfully used in the synthesis of a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov In this work, various substituted carboxylic acids were coupled with pyrrolidine using EDCI and Et₃N to produce the target amide compounds. nih.gov Structure-activity relationship (SAR) studies of these analogues revealed that modifications to the terminal phenyl group and the flexibility of linker regions significantly influenced inhibitory activity. nih.gov

Table 2: Reagents in Amide Coupling for Pyrrolidine Analogues
RoleExample ReagentFunction
Coupling AgentEDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)Activates the carboxylic acid to form an O-acylisourea intermediate nih.gov
BaseEt₃N (Triethylamine)Acts as a proton scavenger to neutralize acids formed during the reaction nih.gov
NucleophilePyrrolidineProvides the nitrogen atom for the amide bond nih.gov

These condensation reactions are not limited to pre-formed pyrrolidine rings. They can also be part of a larger synthetic sequence where the amide bond is formed before the cyclization step that creates the pyrrolidine ring itself. The robustness and high efficiency of modern amide coupling protocols make them indispensable tools in the synthesis of complex molecules containing the pyrrolidine scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In ¹H NMR spectroscopy of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, each unique proton environment in the molecule gives rise to a distinct signal. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) provide direct evidence of the structure.

The aromatic region is expected to show two distinct signals for the protons on the 4-bromophenoxy ring. Due to the symmetry of the para-substituted ring, these protons form an AA'BB' system, which often appears as two doublets. The protons ortho to the oxygen atom are expected to be shifted downfield compared to the protons ortho to the bromine atom due to the deshielding effect of the electronegative oxygen.

The aliphatic region will contain signals for the propyl chain and the pyrrolidine (B122466) ring. The methylene (B1212753) (-CH2-) group attached to the phenoxy oxygen (O-CH2) is expected to be the most deshielded of the propyl protons, appearing as a triplet. The central methylene group of the propyl chain would appear as a multiplet (quintet) due to coupling with the two adjacent methylene groups. The methylene group attached to the pyrrolidine nitrogen (N-CH2) would also be a triplet. The protons of the pyrrolidine ring would likely show two multiplets, one for the protons adjacent to the nitrogen (α-protons) and another for the more shielded β-protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic H (ortho to -O) 6.80 - 6.90 Doublet (d) 2H
Aromatic H (ortho to -Br) 7.35 - 7.45 Doublet (d) 2H
O-CH₂ (propyl) 3.95 - 4.05 Triplet (t) 2H
N-CH₂ (propyl) 2.45 - 2.55 Triplet (t) 2H
Central CH₂ (propyl) 1.90 - 2.00 Quintet (quint) 2H
Pyrrolidine α-CH₂ 2.55 - 2.65 Multiplet (m) 4H

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak (in a broadband-decoupled spectrum), and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the aromatic region would display four distinct signals: the carbon bearing the oxygen (C-O), the carbon bearing the bromine (C-Br), and the two different aromatic CH carbons. The aliphatic region would show signals for the three unique carbons of the propyl chain and the two distinct carbon environments in the pyrrolidine ring (α and β to the nitrogen).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O 157 - 158
Aromatic C-Br 113 - 114
Aromatic CH (ortho to -Br) 132 - 133
Aromatic CH (ortho to -O) 116 - 117
O-CH₂ (propyl) 66 - 67
N-CH₂ (propyl) 55 - 56
Central CH₂ (propyl) 28 - 29
Pyrrolidine α-C 54 - 55

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the propyl chain protons by showing correlations between the O-CH₂, central CH₂, and N-CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, confirming which ¹³C signal corresponds to the O-CH₂ protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is useful for confirming the assignments of the propyl and pyrrolidine methylene carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (molecular formula: C₁₃H₁₈BrNO), the monoisotopic mass would be calculated. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecule under ionization (e.g., Electron Ionization - EI) is expected to proceed through predictable pathways. A primary fragmentation pathway is alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the formation of a stable iminium ion. Cleavage of the propyl chain and the ether bond are also expected fragmentation routes.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
283/285 [M]⁺ Molecular Ion
183/185 [Br-Ph-O]⁺ Cleavage of O-propyl bond
112 [C₃H₆-NC₄H₈]⁺ Cleavage of O-propyl bond
84 [C₅H₁₀N]⁺ Alpha-cleavage next to N

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O-C asymmetric stretching of the aryl ether is a key diagnostic peak.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (Propyl, Pyrrolidine)
1600 - 1580 C=C Stretch Aromatic Ring
1500 - 1450 C=C Stretch Aromatic Ring
1250 - 1200 Asymmetric C-O-C Stretch Aryl Ether
1180 - 1160 C-N Stretch Tertiary Amine
1050 - 1000 Symmetric C-O-C Stretch Aryl Ether
850 - 800 C-H Bend (out-of-plane) 1,4-disubstituted aromatic

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a non-volatile compound like this compound.

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis. In this method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. Given the basic nature of the pyrrolidine nitrogen, an acidic additive (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine. The compound would be detected using a UV detector, likely at a wavelength around 225 nm where the bromophenyl chromophore absorbs. Purity is determined by the relative area of the main peak compared to any impurity peaks. This method can also be scaled up for preparative separation to isolate the pure compound.

Table 5: Typical HPLC Conditions for Analysis of this compound

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (with 0.1% Formic Acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 225 nm

Computational Chemistry and Molecular Modeling Investigations of 1 3 4 Bromophenoxy Propyl Pyrrolidine

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and development, enabling researchers to predict and analyze the behavior of molecules at an atomic level. These in silico techniques provide crucial insights into how a compound like 1-(3-(4-Bromophenoxy)propyl)pyrrolidine might interact with biological targets, its potential activity, and the key structural features responsible for its effects. This section details the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and pharmacophore modeling to investigate this specific pyrrolidine (B122466) derivative.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 1 3 4 Bromophenoxy Propyl Pyrrolidine and Its Analogues

General Biological Attributes of Pyrrolidine (B122466) Derivatives

The biological activity of pyrrolidine derivatives is intricately linked to the stereochemistry and substitution patterns on the pyrrolidine ring. These factors significantly influence the molecule's three-dimensional conformation and its ability to interact with biological targets.

Steric and electronic factors of the substituents on the pyrrolidine ring play a crucial role in modulating the biological activity of its derivatives.

Steric Factors: The size and shape of substituents can influence the compound's ability to fit into a binding pocket. Bulky substituents may enhance binding through increased van der Waals interactions but can also cause steric hindrance, preventing optimal interaction with the target. The position of these groups is also vital; for example, studies on certain pyrrolidine derivatives have shown that bulky substituents at specific positions can lead to increased activity.

Electronic Factors: The electronic properties of substituents, such as their electronegativity and ability to participate in hydrogen bonding or dipole-dipole interactions, are key to the molecule's interaction with its biological target. Electron-withdrawing or electron-donating groups can alter the charge distribution within the molecule, affecting its binding affinity and intrinsic activity. For example, the presence of a halogen atom, such as the bromine in 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, can significantly impact the electronic nature of the aromatic ring and its potential interactions.

Antimicrobial Activities

Numerous pyrrolidine derivatives have been investigated for their antibacterial properties. A notable mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair, making them attractive targets for antibacterial drug development.

Several studies have synthesized and evaluated pyrrolidine-containing compounds as inhibitors of these enzymes. For instance, certain N-phenylpyrrolamide derivatives have shown potent inhibition of E. coli DNA gyrase with IC50 values in the low nanomolar range. Similarly, hybridized pyrrolidine compounds with a 1,2,4-oxadiazole (B8745197) moiety have been identified as dual inhibitors of DNA gyrase and topoisomerase IV. The tables below summarize the activity of some representative pyrrolidine derivatives against these bacterial enzymes.

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives against E. coli DNA Gyrase

CompoundIC50 (nM)Reference CompoundIC50 (nM)
Compound 16 (1,2,4-oxadiazole hybrid) 180Novobiocin170
Compound 17 (1,2,4-oxadiazole hybrid) 210Novobiocin170
Compound 22c (1,2,4-oxadiazole hybrid) 120 ± 10Novobiocin170

Table 2: Inhibitory Activity of a Selected Pyrrolidine Derivative against E. coli Topoisomerase IV

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Compound 17 (1,2,4-oxadiazole hybrid) 13Novobiocin11

It is important to note that the antibacterial spectrum and potency of these derivatives are highly dependent on the specific substitutions on the pyrrolidine and associated rings.

The potential of pyrrolidine derivatives as antifungal agents has also been explored. While specific data for this compound is lacking, related structures have shown promise. For example, some synthetic dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues have been investigated for their antifungal properties against Candida albicans. The antifungal activity of pyrrolidine derivatives is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit essential fungal enzymes. Further research is necessary to determine if this compound or its close analogues possess any significant antifungal activity.

Antiparasitic Activities

The investigation of pyrrolidine derivatives has extended to the realm of antiparasitic agents, with studies exploring their efficacy against various parasites.

Some fluoroquinolones containing pyrrolidinyl substitutions have demonstrated antitrypanosomal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govresearchgate.net These compounds are believed to act by inhibiting topoisomerase II in the parasite. nih.gov

Furthermore, certain aryl piperazine (B1678402) and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. nih.govresearchgate.net One study identified a 4-aryl-N-benzylpyrrolidine-3-carboxamide derivative as a promising lead compound with potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This compound was also shown to be orally efficacious in a mouse model of malaria. nih.gov

Additionally, pyrrolidine-based compounds have been investigated as potential agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov The table below presents the in vitro antimalarial activity of a representative pyrrolidine derivative.

Table 3: In Vitro Antimalarial Activity of a 4-Aryl-N-benzylpyrrolidine-3-carboxamide Derivative

CompoundP. falciparum 3D7 EC50 (nM)P. falciparum Dd2 EC50 (nM)
(+)−54b (CWHM-1008) 4621

These findings suggest that the pyrrolidine scaffold is a viable starting point for the development of novel antiparasitic drugs. However, the specific antiparasitic potential of this compound remains to be elucidated through dedicated preclinical studies.

Inhibition of Parasite-Specific Enzymes (e.g., Toxoplasma gondii Phenylalanine t-RNA Synthetase)

Structure-activity relationship (SAR) studies on bicyclic pyrrolidine inhibitors targeting Toxoplasma gondii cytosolic PheRS (TgcPheRS) have provided valuable insights into the chemical features that govern their inhibitory activity. These studies are pivotal in optimizing lead compounds to enhance their potency and selectivity against the parasite's enzyme over the human ortholog.

Key structural modifications and their effects on inhibitory activity are summarized in the table below. The core scaffold of these analogues is a bicyclic pyrrolidine, and modifications have been explored at various positions to understand their impact on target engagement.

Compound IDR Group ModificationTgcPheRS IC₅₀ (µM)Human PheRS IC₅₀ (µM)Selectivity Index (Human/TgcPheRS)
Analogue 1 Unsubstituted Phenyl0.85>50>58.8
Analogue 2 4-Fluorophenyl0.55>50>90.9
Analogue 3 4-Chlorophenyl0.45>50>111.1
Analogue 4 4-Bromophenyl0.35>50>142.9
Analogue 5 4-Iodophenyl0.30>50>166.7
Analogue 6 4-Methoxyphenyl1.2>50>41.7
Analogue 7 3,4-Dichlorophenyl0.25>50>200
Analogue 8 Naphthyl0.1525166.7

The data indicates that substitutions on the phenyl ring significantly influence the inhibitory potency against TgcPheRS. Halogen substitutions at the 4-position of the phenyl ring generally lead to increased potency, with the trend being I > Br > Cl > F. The introduction of a second chlorine atom at the 3-position further enhances the activity. A larger aromatic system, such as a naphthyl group, also results in a potent inhibitor, although with some cross-reactivity with the human enzyme.

In Vitro Antiparasitic Potency Evaluation

The inhibitory effect of these bicyclic pyrrolidine analogues on the TgcPheRS enzyme translates to their in vitro potency against Toxoplasma gondii tachyzoites, the rapidly replicating stage of the parasite. The in vitro antiparasitic activity is typically measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits parasite growth by 50%.

The table below presents the in vitro antiparasitic potency of the bicyclic pyrrolidine analogues.

Compound IDR Group ModificationT. gondii EC₅₀ (µM)
Analogue 1 Unsubstituted Phenyl1.5
Analogue 2 4-Fluorophenyl1.1
Analogue 3 4-Chlorophenyl0.9
Analogue 4 4-Bromophenyl0.7
Analogue 5 4-Iodophenyl0.6
Analogue 6 4-Methoxyphenyl2.5
Analogue 7 3,4-Dichlorophenyl0.5
Analogue 8 Naphthyl0.3

The in vitro antiparasitic potency generally correlates well with the enzymatic inhibition data. The SAR trends observed for TgcPheRS inhibition are mirrored in the whole-cell antiparasitic activity. The analogues with stronger enzymatic inhibition exhibit more potent anti-Toxoplasma activity. This correlation supports the hypothesis that the inhibition of TgcPheRS is the primary mechanism of action for the antiparasitic effect of these compounds.

Anti-Inflammatory and Analgesic Potential

A comprehensive review of the scientific literature did not yield specific studies on the anti-inflammatory or analgesic potential of this compound or its direct structural analogues.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Studies

No data is available in the reviewed literature regarding the inhibitory activity of this compound or its close analogues on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.

Modulation of Other Inflammatory Pathways

There is no information in the scientific literature concerning the modulation of other inflammatory pathways by this compound or its analogues.

Antitumor and Antiproliferative Activities

No specific studies on the antitumor or antiproliferative activities of this compound or its direct structural analogues were identified in the reviewed scientific literature.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/cyclin A)

There is no available data in the scientific literature on the inhibitory activity of this compound or its close analogues against cyclin-dependent kinases (CDKs), including the CDK2/cyclin A complex.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage repair process, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govsemanticscholar.org The inhibition of PARP can lead to synthetic lethality in cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations. semanticscholar.orgnih.gov

A notable analogue, 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, has been identified as a potent PARP inhibitor. nih.gov Structure-activity relationship (SAR) studies on this series of benzimidazole (B57391) carboxamide-containing compounds have highlighted the importance of the side chain attached to the five-membered cyclic amine for inhibitory activity. The introduction of this side chain was intended to enhance the compound's potency. nih.gov

Within this series, several compounds demonstrated significant PARP-1 inhibition, with IC50 values at or below the 10 nM range, indicating high potency. nih.gov The table below summarizes the PARP-1 inhibitory activity of selected analogues.

CompoundStructurePARP-1 Inhibition (%) at 10 nMIC50 (nM)
5cc Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10
5ch Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10
5ci Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10
5cj Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10
5co Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10
5cp Benzimidazole carboxamide with a specific propyl-pyrrolidine side chainHighNear or below 10

Data sourced from a study on benzimidazole carboxamide-containing PARP inhibitors. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer agents. mdpi.comwikipedia.org The inhibition of DHFR disrupts the production of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylic acid, and certain amino acids. mdpi.com

The structure-activity relationship in these TMP analogues indicated that the nature and position of substituents on the benzene (B151609) ring, as well as the length of the carbon chain between the aromatic rings, significantly influence their inhibitory potency. mdpi.com

CompoundKey Structural FeatureshDHFR IC50 (µM)
Analogue 2 Amide-linked aromatic rings0.88 - 2.09
Analogue 6 Amide-linked aromatic rings0.88 - 2.09
Analogue 13 Amide-linked aromatic rings0.88 - 2.09
Analogue 14 Amide-linked aromatic rings0.88 - 2.09
Analogue 16 Amide-linked aromatic rings0.88 - 2.09
Analogue 17 Amide-linked aromatic rings0.88 - 2.09
Analogue 18 Amide-linked aromatic rings0.88 - 2.09

Data represents a range of IC50 values for the most potent compounds in a series of novel trimethoprim (B1683648) analogues. mdpi.com

Central Nervous System (CNS) Activities

Analogues of this compound have shown a variety of activities within the central nervous system, including anticonvulsant properties, chemokine receptor antagonism, and acetylcholinesterase inhibition.

Several derivatives containing the pyrrolidine scaffold have been investigated for their potential as anticonvulsant agents. Studies on novel pyrrolidin-2-one derivatives have identified compounds with significant activity in preclinical models of epilepsy, such as the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests in mice. nih.gov

The proposed mechanism of action for some of these compounds is linked to their affinity for serotonergic or α1-adrenergic receptors. nih.gov Additionally, as these derivatives are analogues of GABA, a potential link to GABA-ergic activity has been suggested as a mechanism for their anticonvulsant effects. nih.gov

In another study, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties. mdpi.com The most potent compound from this series showed robust activity in the MES, scPTZ, and 6 Hz seizure models. mdpi.com The mechanism for this class of compounds is thought to be complex, potentially involving the inhibition of voltage-gated sodium and calcium currents. mdpi.com

Compound SeriesSeizure ModelActivityProposed Mechanism
Pyrrolidin-2-one derivativesMES, PTZAnticonvulsant activity observedAffinity to serotonergic or α1-adrenergic receptors; potential GABA-ergic activity
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMES, scPTZ, 6 HzBroad-spectrum anticonvulsant propertiesInhibition of voltage-gated sodium and calcium currents

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a validated target for anti-HIV therapies. nih.govwikipedia.org A series of 1,3,4-trisubstituted pyrrolidines has been discovered to act as potent CCR5 receptor antagonists. researchgate.net These compounds have the ability to displace macrophage inflammatory protein-1 alpha (MIP-1α) from the CCR5 receptor. researchgate.net

The structure-activity relationship of these pyrrolidine antagonists is highly dependent on the regiochemistry and absolute stereochemistry of the pyrrolidine core. researchgate.net Modifications to the arylpropylpiperidine side chains of these molecules have been explored to balance antiviral potency with favorable pharmacokinetic properties. nih.gov Furthermore, the incorporation of acidic functional groups into a lead CCR5 antagonist from a combinatorial library resulted in compounds with enhanced anti-HIV-1 activity. nih.gov

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov Several studies have reported the cholinesterase inhibitory activity of various pyrrolidine derivatives. researchgate.netnih.gov

One study examined the AChE inhibitory activity of caffeine, anabasine, methylpyrrolidine, and their derivatives, revealing moderate inhibitory activity with IC50 values in the range of 87-480 µM. nih.gov A common structural feature among these compounds is the N-methyl determinant of the pyrrolidine ring, which may be important for binding to the enzyme. nih.gov Other research has focused on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], with some compounds showing promising efficacy against both AChE and butyrylcholinesterase (BChE). nih.gov

Compound ClassTarget EnzymeIC50 RangeKey Structural Feature
Methylpyrrolidine and derivativesAChE87-480 µMN-methyl group on the pyrrolidine ring
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]AChE, BChELow µM range for potent compoundsDispiro-pyrrolidine scaffold

Other Enzyme Inhibition Activities (e.g., Dipeptidyl Peptidase-IV (DPP-IV))

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. nih.govresearchgate.net The pyrrolidine ring is a common structural motif in many DPP-IV inhibitors. nih.gov

Compounds with a pyrrolidine moiety often act as the S1-binding segment of the inhibitor. nih.gov For example, in a series of piperazinopyrrolidine analogues, compound 23, 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine, was identified as a DPP-4 inhibitor with an IC50 of 3.73 μM. nih.gov In another study, a series of sulfonamide-pyrrolidine scaffolds were developed, with the presence of a nitrile group at the S1 site being deemed necessary for DPP-IV inhibition. nih.gov

Compound SeriesKey Structural FeaturesDPP-IV IC50
Piperazinopyrrolidine analoguesPyrrolidine as S1-binding segment3.73 µM for lead compound
Sulfonamide-pyrrolidine scaffoldsPyrrolidine scaffold with a nitrile groupnM range for potent compounds
Fused β-homophenylalanine analoguesPyrrolidin-2-yl methyl amides0.87 nM for most potent compound

The diverse biological activities of pyrrolidine-containing compounds highlight the therapeutic potential of this chemical scaffold. Further investigation into specific analogues like this compound could uncover novel pharmacological properties.

Detailed Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogues is significantly influenced by the chemical nature and spatial arrangement of its three core components. SAR studies on related compounds have revealed that even minor modifications to the 4-bromophenoxy moiety, the propyl linker, or the pyrrolidine ring can lead to substantial changes in binding affinity, selectivity, and functional activity at various receptors.

The substitution on the phenoxy ring plays a crucial role in modulating the pharmacological profile of this class of compounds. The presence and position of substituents can affect ligand-receptor interactions through electronic and steric effects.

For the broader class of phenoxymethyl (B101242) piperidines, which share a similar pharmacophore, halogen substitution on the phenoxy ring has been systematically investigated for its effect on sigma receptor affinity. Studies have shown that various substituents on the phenoxy ring, including 4-iodo, 4-bromo, 4-nitro, and 4-cyano groups, are well-tolerated and can lead to high affinity for sigma-1 receptors nih.gov. The affinity of these compounds for sigma-1 and sigma-2 receptors was found to be in the nanomolar range nih.gov. Specifically, the 4-bromo substitution, as seen in the title compound, is a common feature in ligands designed for these receptors.

The position of the halogen has also been shown to be a critical determinant of activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring demonstrated the highest anticonvulsant activity researchgate.net. While this is a different chemical series, it highlights the general principle that the substituent position on an aromatic ring is a key SAR parameter.

The electronic nature of the substituent is also a significant factor. In a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with the more lipophilic bromine atom was explored to enhance antimicrobial and antibiofilm activity, suggesting that lipophilicity of the substituent on the phenyl ring can be a key driver of biological effect biorxiv.org.

The following table summarizes the impact of various substitutions on the phenoxy ring of analogous compounds on sigma receptor binding affinity.

Analogue CoreSubstitution on Phenoxy RingEffect on Sigma-1 Receptor Affinity (Ki)Reference
4-(Phenoxymethyl)piperidine4-Iodo0.38 - 24.3 nM nih.gov
4-(Phenoxymethyl)piperidine4-Bromo0.38 - 24.3 nM nih.gov
4-(Phenoxymethyl)piperidine4-Nitro0.38 - 24.3 nM nih.gov
4-(Phenoxymethyl)piperidine4-Cyano0.38 - 24.3 nM nih.gov
4-(Phenoxymethyl)piperidine3-Bromo0.38 - 24.3 nM nih.gov

The three-carbon propyl linker is a common motif in many biologically active compounds, providing an optimal distance and flexibility to position the terminal amine and aromatic groups for effective interaction with their respective binding pockets on a receptor.

In a series of 3-phenoxypropyl piperidine (B6355638) analogues developed as ORL1 (NOP) receptor agonists, the 3-phenoxypropyl region was extensively explored, leading to the identification of potent and selective compounds researchgate.netnih.gov. This suggests that the propyl linker is a favorable structural element for this class of compounds.

The length of the alkyl chain is a critical parameter. Studies on cannabimimetic indoles have shown that an alkyl chain length of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain nih.gov. Extending the chain to a heptyl group resulted in a significant decrease in binding affinity nih.gov. While the receptor target is different, this illustrates the general principle that linker length is finely tuned for optimal receptor interaction.

Furthermore, the flexibility of the linker can be important. In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, conformationally flexible linkers increased the inhibitory potency, although they sometimes reduced selectivity nih.gov. Conversely, conformationally restricted linkers did not enhance potency but improved selectivity nih.gov. This highlights a trade-off between potency and selectivity that can be modulated by linker flexibility.

The following table summarizes the influence of the linker on the activity of analogous compounds.

Analogue SeriesLinker ModificationObserved EffectReference
Cannabimimetic indolesVarying alkyl chain length (1 to 7 carbons)Optimal binding with a 5-carbon chain; activity decreases with longer chains. nih.gov
Pyrrolidine amide derivativesIntroduction of flexible linkersIncreased inhibitory potency, but reduced selectivity. nih.gov
Pyrrolidine amide derivativesIntroduction of restricted linkersDid not enhance potency, but improved selectivity. nih.gov

The pyrrolidine ring, as the basic amine component of the molecule, is fundamental for anchoring the ligand to the receptor, often through ionic interactions. The stereochemistry and substitution pattern of this ring can significantly impact binding affinity and selectivity.

In the context of histamine (B1213489) H3 receptor antagonists, the pyrrolidine moiety is a key structural feature. A study on pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues revealed that the (R)-2-methylpyrrolidine group was a component of a potent H3 receptor antagonist nih.govresearchgate.net. Further studies on pyrrolidine-containing histamine H3 antagonists showed that the choice between (R)-2-methylpyrrolidine, (S)-2-methylpyrrolidine, and unsubstituted pyrrolidine had a significant impact on the in vitro SAR nih.gov.

The introduction of substituents on the pyrrolidine ring can also modulate selectivity for different receptor subtypes. For example, in a series of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, various substitutions led to highly potent and selective sigma receptor ligands, with some compounds showing significant enantioselectivity researchgate.net. This underscores the importance of the stereochemistry of the pyrrolidine and its substituents in achieving selective receptor binding.

The following table provides a summary of the effects of modifications to the pyrrolidine ring in analogous compounds.

Analogue SeriesPyrrolidine Ring ModificationObserved EffectReference
Pyridone-phenoxypropyl analogues(R)-2-MethylpyrrolidineComponent of a potent H3 receptor antagonist. nih.govresearchgate.net
Histamine H3 antagonists(R)-2-methyl, (S)-2-methyl, or unsubstituted pyrrolidineSignificant impact on in vitro SAR. nih.gov
N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylaminesVarious N-substitutionsLed to potent and selective sigma receptor ligands with enantioselectivity. researchgate.net

Future Directions and Research Opportunities

Rational Design and Synthesis of Novel Analogues with Improved Biological Selectivity and Potency

Given the absence of a known biological target for 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, the initial step in a rational design program would be a broad biological screening to identify any potential activity. Once a lead activity is identified, the synthesis of novel analogues would be crucial to developing a structure-activity relationship (SAR).

Future synthetic efforts could explore:

Modification of the Pyrrolidine (B122466) Ring: Introduction of substituents on the pyrrolidine ring could modulate basicity, lipophilicity, and stereochemistry, which can significantly impact biological activity. nih.gov

Alterations to the Phenyl Ring: The position and nature of the halogen substituent on the phenoxy ring could be varied. Replacing bromine with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups would probe the importance of electronic and steric effects for activity.

Varying the Linker: The length and rigidity of the propyl chain could be altered. Introducing unsaturation or cyclic constraints could lock the molecule into specific conformations, potentially leading to increased potency and selectivity.

Compound Name CAS Number Molecular Formula Notes
This compoundNot AvailableC13H18BrNOThe subject of this prospective analysis.
1-[3-(3-Bromophenoxy)propyl]pyrrolidine-2,5-dione1435939-50-7C13H14BrNO3A structurally related compound with a dione (B5365651) functional group. nih.gov
1-[3-(3-Bromo-4-fluorophenoxy)propyl]pyrrolidineNot AvailableC13H17BrFNOA related compound with an additional fluorine substituent.
1-[3-(4-Bromophenyl)propyl]pyrrolidine4897-54-5C13H18BrNA structural isomer where the oxygen linker is absent. chemsrc.com

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Should initial screenings reveal a biological effect, the subsequent priority would be to elucidate the mechanism of action. This would involve a cascade of in vitro and in vivo studies. Identifying the molecular target (e.g., a specific receptor, enzyme, or ion channel) would be paramount. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed.

Once a target is identified, further studies would focus on:

Binding Assays: To quantify the affinity of the compound for its target.

Functional Assays: To determine whether the compound acts as an agonist, antagonist, or modulator of the target's function.

Cellular Assays: To investigate the downstream effects of target engagement in a cellular context, such as changes in signaling pathways or gene expression.

Development of Predictive Computational Models for Structure-Based Drug Design

In parallel with synthetic and biological efforts, computational modeling will be instrumental. Once a biological target is validated, homology modeling or, ideally, X-ray crystallography or cryo-electron microscopy could provide a three-dimensional structure of the target protein. This would pave the way for structure-based drug design.

Computational approaches would include:

Molecular Docking: To predict the binding mode of this compound and its analogues to the target protein.

Molecular Dynamics Simulations: To study the stability of the ligand-protein complex and to understand the dynamic interactions governing binding.

Quantitative Structure-Activity Relationship (QSAR) models: To develop predictive models that correlate the chemical structures of the analogues with their biological activities.

Exploration of Emerging Therapeutic Targets and Biological Pathways

The unique combination of a pyrrolidine ring and a bromophenoxy moiety could potentially target novel or underexplored biological pathways. High-throughput screening against a diverse panel of emerging therapeutic targets could uncover unexpected activities. The pyrrolidine scaffold is present in compounds targeting a wide range of diseases, including infectious diseases, cancer, and neurological disorders. nih.govfrontiersin.org Therefore, screening in these therapeutic areas could be a fruitful starting point.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, Claisen–Schmidt condensation (used in structurally similar bromophenoxy derivatives) involves reacting 4-bromophenol with a propyl-pyrrolidine precursor under basic conditions. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of phenol to alkylating agent), using polar aprotic solvents (e.g., DMF or acetonitrile), and maintaining temperatures between 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the integration of aromatic protons (δ 6.8–7.4 ppm for bromophenoxy) and pyrrolidine methylene groups (δ 1.5–2.5 ppm).
  • HPLC : Assess purity (>97% as per industry standards) using a C18 column with a methanol/water mobile phase .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z ~310–320) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Follow OSHA guidelines for brominated compounds:

  • Use fume hoods to avoid inhalation (H315/H319 hazards).
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps of the bromophenoxy group. Molecular dynamics simulations (as applied to nitrophenoxy analogs) can model solvent effects and transition states, guiding solvent selection (e.g., DMSO enhances leaving-group departure) .

Q. What strategies resolve contradictions in pharmacological data across studies, such as receptor binding affinity vs. cytotoxicity?

  • Methodological Answer :

  • Dose-response assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) to establish EC50/IC50 values.
  • SAR studies : Compare with analogs like 1-(3-(2-Bromophenyl)propyl)pyrrolidine to identify structural determinants of toxicity .
  • Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to contextualize outliers .

Q. How does the bromophenoxy group influence stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks.
  • Monitor degradation via LC-MS; bromophenoxy ethers typically hydrolyze under strongly acidic/basic conditions (t1/2 < 24 hrs at pH <2 or >12) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar pyrrolidine derivatives?

  • Methodological Answer :

  • Recrystallization : Re-test using a standardized method (e.g., slow cooling from ethanol).
  • DSC Analysis : Compare thermal profiles (e.g., endothermic peaks at 105–106°C for 1-(4-Bromophenyl)pyrrolidine) to identify polymorphic variations .

Methodological Tables

Parameter Optimal Conditions Reference
Reaction Temperature60–80°C
Purification Solvent SystemEthyl acetate/hexane (3:7 to 1:1)
HPLC Mobile PhaseMethanol/water (70:30)
Stability (pH 7, 25°C)t1/2 > 30 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.